

# Flumecinol (CAS Number 56430-99-0): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flumecinol*

Cat. No.: *B1672879*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Flumecinol** (CAS 56430-99-0), chemically known as 3-trifluoromethyl- $\alpha$ -ethylbenzhydrol, is a xenobiotic compound recognized for its potent induction of hepatic microsomal enzymes. Marketed under trade names such as Zixoryn and Zyxorin, it has been investigated for its therapeutic potential in conditions requiring enhanced drug metabolism and bilirubin clearance. This technical guide provides an in-depth overview of **Flumecinol**, encompassing its physicochemical properties, synthesis, mechanism of action, metabolism, and analytical methodologies. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

## Physicochemical Properties

**Flumecinol** is a diarylmethane derivative with the following properties<sup>[1][2][3]</sup>:

| Property            | Value                                                                                                | Reference                                                   |
|---------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 56430-99-0                                                                                           | <a href="#">[2]</a>                                         |
| Molecular Formula   | C <sub>16</sub> H <sub>15</sub> F <sub>3</sub> O                                                     | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight    | 280.28 g/mol                                                                                         | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| IUPAC Name          | 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol                                                    | <a href="#">[4]</a>                                         |
| Synonyms            | α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol, 3-(Trifluoromethyl)-α-ethylbenzhydrol, RGH-3332 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance          | Oil                                                                                                  | <a href="#">[2]</a>                                         |
| Boiling Point       | 106-108 °C at 0.03 mmHg                                                                              | <a href="#">[2]</a>                                         |
| UV max (in ethanol) | 259, 265, 271 nm                                                                                     | <a href="#">[2]</a>                                         |
| Solubility          | Soluble in DMSO                                                                                      | <a href="#">[4]</a>                                         |

## Synthesis

The synthesis of **Flumecinol** (3-trifluoromethyl-α-ethyl-benzhydrol) can be achieved via a Grignard reaction.

## Experimental Protocol: Synthesis of Flumecinol

Materials:

- Propiophenone
- Magnesium turnings
- 3-Trifluoromethyl-bromobenzene
- Dry diethyl ether

- 10% aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- A Grignard reagent is prepared from 13.6 g of magnesium turnings and 126 g of 3-trifluoromethyl-bromobenzene in 182 ml of dry ether. The solution is cooled to -10 °C.
- A solution of 37.5 g of propiophenone in 200 ml of dry ether is added dropwise to the cooled Grignard solution.
- The reaction mixture is stirred at 0 °C for 30 minutes and then refluxed for 1 hour.
- After cooling to 0 °C, the Grignard complex is decomposed by the addition of a 10% aqueous ammonium chloride solution.
- The ethereal phase is separated, washed until neutral, and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the remaining oil is purified by fractional distillation under vacuum to yield 3-trifluoromethyl- $\alpha$ -ethyl-benzhydrol. The product is collected at a boiling point of 106°-108° C/0.03mmHg[5].

## Mechanism of Action: Hepatic Enzyme Induction

**Flumecinol** is a potent inducer of the hepatic mixed-function oxidase system, which is responsible for Phase I and Phase II drug metabolism[5]. This induction leads to an increase in the total content of cytochrome P-450 in liver microsomes[6]. The primary mechanism is believed to involve the activation of nuclear receptors, specifically the Pregnan X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are key regulators of xenobiotic-metabolizing enzymes.

## Signaling Pathway of Flumecinol-Mediated Enzyme Induction



[Click to download full resolution via product page](#)

Caption: Inferred signaling pathway of **Flumecinol**-mediated enzyme induction via PXR and CAR activation.

## Pharmacokinetics and Metabolism

**Flumecinol** undergoes rapid absorption and extensive first-pass metabolism in humans[5].

| Parameter                                             | Human                | Dog             | Reference |
|-------------------------------------------------------|----------------------|-----------------|-----------|
| Dose                                                  | 100 mg (single oral) | 40 mg/kg (oral) | [7]       |
| Time to Peak Plasma Concentration (T <sub>max</sub> ) | 2.1 hours            | 5.3 hours       | [7]       |
| Elimination Half-life (t <sub>1/2</sub> )             | 17.16 hours          | 38.95 hours     | [7]       |
| Plasma Clearance                                      | 94.0 L/hour          | 53.2 L/hour     | [7]       |
| Plasma Protein Binding                                | 93-97%               | -               | [5]       |

**Metabolism:** The primary route of metabolism for **Flumecinol** is hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation with glucuronic and/or sulfuric acids[5][8]. The trifluoromethyl group and the core structure of the molecule remain intact during metabolism[5][8].

**Excretion:** Following a single 100 mg oral dose of <sup>14</sup>C-labeled **Flumecinol** in human volunteers, the excretion profile over 120 hours was as follows[5][8]:

- Urine:  $78.8 \pm 6.0\%$  of the dose (as conjugated metabolites)[5][8].
- Feces:  $12.0 \pm 5.3\%$  of the dose (1.2% as unconjugated **Flumecinol** and 10.8% as conjugates)[5][8].

Unchanged **Flumecinol** is not excreted in the urine[5][8].

## Therapeutic Applications

**Flumecinol**'s enzyme-inducing properties have been explored for therapeutic benefit, particularly in conditions characterized by impaired bilirubin metabolism and cholestatic pruritus.

## Clinical Trial in Primary Biliary Cirrhosis

A study investigated the efficacy of **Flumecinol** in treating pruritus associated with primary biliary cirrhosis (PBC)[2].

| Study Arm  | Number of Patients | Treatment Regimen              | Subjective Improvement in Pruritus | Median Fall in VAS Pruritus Score (mm) |
|------------|--------------------|--------------------------------|------------------------------------|----------------------------------------|
| Flumecinol | 10                 | 300 mg daily for 3 weeks       | 7 of 10                            | 19.8 (95% CI: 3.3 to 40.7)             |
| Placebo    | 9                  | Daily for 3 weeks              | 1 of 9                             | -                                      |
| Flumecinol | 24                 | 600 mg once weekly for 3 weeks | 13 of 24                           | 8.0 (95% CI: -2.1 to 20.8)             |
| Placebo    | 26                 | Once weekly for 3 weeks        | 10 of 26                           | -                                      |

The study concluded that short-term treatment with 300 mg of **Flumecinol** daily significantly ameliorated pruritus in patients with primary biliary cirrhosis[2].

## Experimental Protocols

### In Vitro Enzyme Induction Assay

This protocol describes a general workflow for assessing the induction of cytochrome P450 enzymes by **Flumecinol** in primary human hepatocytes.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro CYP450 enzyme induction assay.

## Analytical Methods

## High-Performance Liquid Chromatography (HPLC) for **Flumecinol** Analysis

A reversed-phase HPLC method can be employed for the analysis of **Flumecinol** and its impurities.

### Chromatographic Conditions (Example):

- Column: LiChrosorb RP-18
- Mobile Phase: Methanol-water (7:3, v/v)
- Detection: UV spectrophotometry

A chiral HPLC system can be used for the separation of **Flumecinol** enantiomers.

### Chiral Chromatographic Conditions (Example):

- Column: Chiralcel OD
- Mobile Phase: Hexane-2-propanol (98:2, v/v)
- Detection: UV spectrophotometry

## Gas Chromatography (GC) for **Flumecinol** Analysis in Biological Fluids

GC is a suitable method for the determination of **Flumecinol** in plasma.

### Procedure Outline:

- Extraction: **Flumecinol** is extracted from plasma using an organic solvent such as diethyl ether.
- Analysis: The extract is analyzed by gas-liquid chromatography.
- Detection: A flame ionization detector (FID) is commonly used.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **Flumecinol** quantification in biological samples.

## Conclusion

**Flumecinol** is a well-characterized hepatic enzyme inducer with a clear mechanism of action, metabolic pathway, and demonstrated therapeutic potential in specific clinical contexts. The information provided in this technical guide, including detailed protocols and pathway diagrams, offers a solid foundation for further research and development involving this compound. Future studies could focus on elucidating the specific PXR/CAR binding affinities, quantifying the induction of individual CYP and UGT isoforms, and further exploring its therapeutic applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jeodpp.jrc.ec.europa.eu](http://jeodpp.jrc.ec.europa.eu) [jeodpp.jrc.ec.europa.eu]
- 2. [indigobiosciences.com](http://indigobiosciences.com) [indigobiosciences.com]
- 3. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flumecinol, a novel inducer of testosterone 16 alpha-hydroxylation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Metabolism of flumecinol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
- 8. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- To cite this document: BenchChem. [Flumecinol (CAS Number 56430-99-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672879#flumecinol-cas-number-56430-99-0>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)